Iso-Olomoucina

Descripción general

Descripción

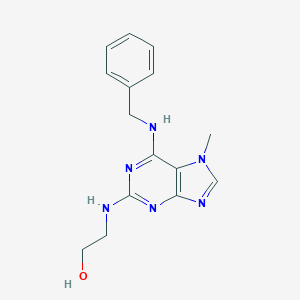

6-Benzylamino-2-(2-hydroxyethylamino)-7-methylpurine is a synthetic compound that belongs to the class of cytokinin-derived molecules Cytokinins are a group of plant hormones that play a crucial role in regulating cell division, growth, and differentiation in plants

Aplicaciones Científicas De Investigación

6-Benzylamino-2-(2-hydroxyethylamino)-7-methylpurine has several scientific research applications:

Biology: It is used as a cytokinin analog to study plant growth and development. It can also be used to investigate the role of cytokinins in cell division and differentiation.

Chemistry: The compound is used in synthetic chemistry to develop new purine derivatives with potential biological activities.

Medicine: Research has shown that cytokinin derivatives, including this compound, have potential anticancer properties by inhibiting cyclin-dependent kinases (CDKs).

Industry: It is used in the development of agricultural products to enhance plant growth and yield.

Mecanismo De Acción

Target of Action

Iso-Olomoucine, also known as 6-Benzylamino-2-(2-hydroxyethylamino)-7-methylpurine, primarily targets Cyclin-Dependent Kinases (CDKs) . CDKs are a family of protein kinases that regulate the cell cycle, and their activity is crucial for cell division and proliferation .

Mode of Action

Iso-Olomoucine acts as an inhibitor of CDKs . It interacts with the ATP-binding site of CDKs, thereby inhibiting their activity . It’s worth noting that iso-olomoucine is less pharmacologically potent than its active isomer, olomoucine .

Biochemical Pathways

The inhibition of CDKs by Iso-Olomoucine affects several biochemical pathways. It has been shown to suppress apoptosis (programmed cell death) in neuronal cells . This effect is thought to be mediated by the inhibition of pathways that normally control the cell cycle . Furthermore, Iso-Olomoucine has been found to lengthen the cell cycle of neuroepithelial cells, which can induce premature neurogenesis .

Pharmacokinetics

It is known to be a cell-permeable compound , suggesting that it can readily cross cell membranes and potentially have a wide distribution within the body.

Result of Action

The primary result of Iso-Olomoucine’s action is the inhibition of apoptosis in certain cell types, such as neuronal cells . This can lead to the survival of these cells even under conditions where they would normally undergo programmed cell death . Additionally, Iso-Olomoucine can induce premature neurogenesis by lengthening the cell cycle of neuroepithelial cells .

Action Environment

The action of Iso-Olomoucine can be influenced by various environmental factors. For instance, the concentration of the compound can affect its efficacy. At concentrations where it specifically inhibits CDKs, it reduces only anterograde transport, whereas at higher concentrations where other kinases are also inhibited, both anterograde and retrograde movement are affected

Análisis Bioquímico

Biochemical Properties

Iso-Olomoucine interacts with various enzymes, proteins, and other biomolecules. It is known to be a more specific Cdk inhibitor . Unlike its active counterpart, olomoucine, Iso-Olomoucine does not appreciably affect gene transcription or translation .

Cellular Effects

It is known that its active counterpart, olomoucine, can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Its active counterpart, olomoucine, exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Its active counterpart, olomoucine, has been studied for its effects on recovery and peri-infarct changes following photothrombotic stroke .

Dosage Effects in Animal Models

Its active counterpart, olomoucine, has been studied for its effects on recovery following photothrombotic stroke in rats .

Metabolic Pathways

Its active counterpart, olomoucine, is known to interact with various enzymes and cofactors .

Transport and Distribution

Its active counterpart, olomoucine, is known to be transported and distributed within cells and tissues .

Subcellular Localization

Its active counterpart, olomoucine, is known to have specific targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzylamino-2-(2-hydroxyethylamino)-7-methylpurine typically involves the reaction of 6-chloropurine with benzylamine and 2-aminoethanol. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the substitution reactions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification methods such as high-performance liquid chromatography (HPLC) can enhance the efficiency of production.

Análisis De Reacciones Químicas

Types of Reactions

6-Benzylamino-2-(2-hydroxyethylamino)-7-methylpurine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted purine derivatives.

Comparación Con Compuestos Similares

Similar Compounds

6-Benzylaminopurine: A well-known cytokinin used in plant biology.

2-(2-Hydroxyethylamino)-6-benzylaminopurine: Another cytokinin analog with similar biological activities.

9-Methylpurine: A purine derivative with distinct biological properties.

Uniqueness

6-Benzylamino-2-(2-hydroxyethylamino)-7-methylpurine is unique due to its specific substitution pattern, which enhances its biological activity and selectivity. The presence of both benzylamino and hydroxyethylamino groups allows for diverse chemical modifications, making it a versatile compound for various research applications.

Actividad Biológica

6-Benzylamino-2-(2-hydroxyethylamino)-7-methylpurine, also known as BAP or benzylaminopurine, is a synthetic cytokinin that has garnered attention for its diverse biological activities. Cytokinins are a class of plant hormones that play critical roles in cell division, growth, and differentiation. This compound has applications not only in plant biology but also in medical and biotechnological fields due to its ability to influence various cellular processes.

Chemical Structure and Properties

The chemical structure of 6-Benzylamino-2-(2-hydroxyethylamino)-7-methylpurine can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 248.30 g/mol

The biological activity of BAP is primarily attributed to its interaction with adenosine receptors and its ability to modulate signaling pathways involved in cell proliferation and differentiation. The compound mimics adenine, allowing it to engage with receptor sites that regulate various physiological processes.

Key Mechanisms:

- Cell Division : BAP promotes cell division in plant tissues and is often used in tissue culture for the regeneration of plants.

- Inhibition of Apoptosis : In mammalian cells, BAP has been shown to inhibit apoptosis by modulating the expression of anti-apoptotic proteins.

- Stimulation of Growth : It enhances growth by promoting nutrient uptake and improving photosynthetic efficiency in plants.

Biological Activities

The biological activities of BAP can be categorized into several key areas:

1. Plant Growth Regulation

BAP is widely used in agriculture and horticulture for its ability to stimulate shoot proliferation and delay senescence in plants. It is particularly effective in tissue culture applications, where it aids in the regeneration of shoots from callus tissue.

2. Antioxidant Properties

Research indicates that BAP exhibits antioxidant properties, which help mitigate oxidative stress in cells. This activity is beneficial in both plant and animal systems, protecting cells from damage caused by reactive oxygen species (ROS).

3. Neuroprotective Effects

In studies involving neuronal cells, BAP has demonstrated neuroprotective effects, potentially through the inhibition of neuroinflammation and promotion of neuronal survival.

Research Findings

Numerous studies have explored the biological activity of BAP, highlighting its potential applications across different fields:

Case Studies

Several case studies illustrate the practical applications of BAP:

- Case Study 1 : A study on Arabidopsis thaliana showed that treatment with BAP resulted in increased shoot formation and overall biomass compared to controls without cytokinin supplementation .

- Case Study 2 : In a clinical trial involving diabetic rats, administration of BAP improved cognitive function and reduced markers of oxidative stress, indicating its potential for treating diabetes-related complications .

Propiedades

IUPAC Name |

2-[[6-(benzylamino)-7-methylpurin-2-yl]amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N6O/c1-21-10-18-14-12(21)13(19-15(20-14)16-7-8-22)17-9-11-5-3-2-4-6-11/h2-6,10,22H,7-9H2,1H3,(H2,16,17,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOQKMUDQRKXVLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C(=NC(=N2)NCCO)NCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40333581 | |

| Record name | Iso-Olomoucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40333581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101622-50-8 | |

| Record name | Iso-Olomoucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40333581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.